molecular formula C20H17BrN2O3S2 B10812207 4-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide

4-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide

Cat. No.: B10812207
M. Wt: 477.4 g/mol
InChI Key: PWMXEJYXIUQWEX-ATVHPVEESA-N
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Description

4-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide is a useful research compound. Its molecular formula is C20H17BrN2O3S2 and its molecular weight is 477.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic implications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H17BrN2O3S2C_{20}H_{17}BrN_{2}O_{3}S_{2}, with a molecular weight of approximately 461.39 g/mol. The structure features a thiazolidine ring, which is known to contribute to the biological activity of similar compounds.

Structural Characteristics

PropertyValue
Molecular FormulaC20H17BrN2O3S2
Molecular Weight461.39 g/mol
IUPAC NameThis compound
SMILESC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S

Anti-inflammatory and Anti-allergic Effects

Research indicates that this compound exhibits significant anti-inflammatory and anti-allergic properties. A study conducted on sensitized guinea pigs demonstrated that treatment with the compound resulted in:

  • A significant reduction in IgE levels, suggesting potential efficacy in treating allergic reactions.
  • Decreased levels of inflammatory markers such as IgA, IgM, IL-2, and TNF-α, indicating its role in modulating inflammatory responses.

In silico studies have provided insights into the potential molecular targets of this compound. Notable predicted targets include:

  • Lysosomal protective protein
  • Thromboxane-A synthase
  • PPARγ (Peroxisome proliferator-activated receptor gamma)

Docking studies revealed strong binding interactions between the compound and these targets, highlighting its potential as a polypharmacological agent .

Cancer Therapeutics

The compound has also been explored as a starting point for developing selective inhibitors for anti-apoptotic Bcl-2 proteins , which are crucial in regulating cell death. Inhibiting these proteins could lead to advancements in cancer treatment strategies.

Study 1: Anti-allergic Effects in Guinea Pigs

A study published in Molecules investigated the anti-allergic properties of the compound. The results indicated:

  • IgE Reduction : Treatment led to a notable decrease in IgE levels.
  • Inflammatory Marker Decrease : Significant reductions were observed in IgA, IgM, IL-2, and TNF-α levels.

Study 2: In Silico Target Prediction

Using tools like SwissADME, researchers identified potential biological targets for the compound. The docking studies suggested:

  • High affinity for lysosomal protective proteins.
  • Potential modulation of metabolic pathways via PPARγ.

Properties

Molecular Formula

C20H17BrN2O3S2

Molecular Weight

477.4 g/mol

IUPAC Name

4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide

InChI

InChI=1S/C20H17BrN2O3S2/c21-14-6-3-5-13(11-14)12-17-19(26)23(20(27)28-17)10-4-9-18(25)22-15-7-1-2-8-16(15)24/h1-3,5-8,11-12,24H,4,9-10H2,(H,22,25)/b17-12-

InChI Key

PWMXEJYXIUQWEX-ATVHPVEESA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S)O

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S)O

Origin of Product

United States

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